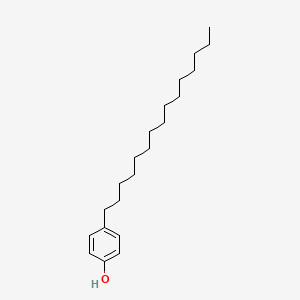

4-Pentadecylphenol

Description

Propriétés

Numéro CAS |

5394-76-3 |

|---|---|

Formule moléculaire |

C21H36O |

Poids moléculaire |

304.5 g/mol |

Nom IUPAC |

4-pentadecylphenol |

InChI |

InChI=1S/C21H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-16-18-21(22)19-17-20/h16-19,22H,2-15H2,1H3 |

Clé InChI |

MSTWJNRTDPVXOC-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCC1=CC=C(C=C1)O |

Origine du produit |

United States |

Méthodes De Préparation

Extraction and Source

- The primary raw material for 4-pentadecylphenol synthesis is cardanol, which is extracted from cashew nut shell liquid (CNSL), a renewable and sustainable source.

- Cardanol is obtained through thermal extraction from CNSL, a method well-documented in the literature for its efficiency and cost-effectiveness.

Hydrogenation of Cardanol to 3-Pentadecylphenol

- Cardanol undergoes hydrogenation to convert its unsaturated side chain into a saturated pentadecyl group, yielding 3-pentadecylphenol.

- The hydrogenation process involves catalytic reduction, often using palladium on activated carbon as the catalyst, under controlled temperature and pressure conditions.

- Optimized hydrogenation conditions ensure high purity and yield of 3-pentadecylphenol, typically around 80% yield with a melting point range of 323–324 Kelvin.

- Kinetic studies and catalytic parameters for this hydrogenation are detailed in industrial chemistry literature and patents, emphasizing the importance of reaction time, temperature, and catalyst type for maximizing yield.

Sulfonation of 3-Pentadecylphenol to 4-Hydroxy Pentadecyl Benzene Sulfonic Acid

Reaction Overview

Process Conditions

| Parameter | Range/Value | Notes |

|---|---|---|

| Reactants | 3-pentadecylphenol and sulfuric acid | Molar ratio: 1:1 to 1:1.9 |

| Temperature | 100°C to 150°C | Controlled heating with stirring |

| Reaction Time | 15 to 90 minutes | Significantly shorter than older methods (3-5 hours) |

| Solvent | None (solvent-free process) | Environmentally friendly, cost-effective |

| Yield | >95% for sulfonic acid salt | Higher than traditional 80-85% yields |

- The process is typically solvent-free, which reduces costs and environmental impact compared to previous methods that used methanol, ethanol, isopropyl alcohol, toluene, or methylene chloride as solvents.

- After mixing sulfuric acid with 3-pentadecylphenol, the reaction mixture is incubated with constant stirring at the target temperature for the designated time.

- The reaction yields 4-hydroxy pentadecyl benzene sulfonic acid in high purity and yield.

Neutralization and Salt Formation

- The sulfonic acid product is neutralized with an alkali, commonly sodium hydroxide, to form the corresponding alkali metal salt.

- Neutralization is performed in aqueous solution, adjusting the pH to between 7 and 10.

- The salt form is then isolated, often by spray drying, yielding a dried powder suitable for commercial applications.

Summary Table of Preparation Steps

| Step | Description | Key Conditions/Notes | Yield/Outcome |

|---|---|---|---|

| Extraction of cardanol | Thermal extraction from cashew nut shell liquid | Raw CNSL source, thermal method | Cardanol obtained as crude mixture |

| Hydrogenation of cardanol | Catalytic hydrogenation to saturate side chain | Pd/C catalyst, optimized temperature and pressure | ~80% yield, high purity 3-pentadecylphenol |

| Sulfonation | Reaction with sulfuric acid to form sulfonic acid | Molar ratio 1:1 to 1:1.9, 100–150°C, 15–90 min, solvent-free | >95% yield of sulfonic acid salt |

| Neutralization and drying | Neutralization with NaOH and spray drying | pH 7-10, aqueous solution | Dried salt powder of 4-hydroxy pentadecyl benzene sulfonic acid |

Additional Notes on Preparation and Research Findings

- The hydrogenation step is critical for producing 3-pentadecylphenol with the desired saturation and purity, influencing the efficiency of subsequent sulfonation.

- The solvent-free sulfonation process is a significant advance over previous methods that required solvents and longer reaction times, making it more sustainable and economically viable.

- The high yield (>95%) of the sulfonic acid salt form indicates the process's efficiency and potential for scale-up.

- Structural characterization of intermediates and products is commonly performed using Fourier transform infrared spectroscopy, nuclear magnetic resonance, and melting point analysis to ensure quality and purity.

- The use of renewable feedstocks like CNSL aligns with green chemistry principles, reducing reliance on petrochemicals and enhancing biodegradability of the final products.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Pentadecylphenol undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are important intermediates in various chemical processes.

Reduction: The reduction of quinones derived from this compound can yield hydroquinones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed under controlled conditions.

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Applications De Recherche Scientifique

4-Pentadecylphenol has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-Pentadecylphenol primarily involves its interaction with cellular membranes. Its amphiphilic nature allows it to incorporate into lipid bilayers, disrupting membrane integrity and function. This disruption can lead to cell lysis or altered cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Alkyl Chain Length Variation

Alkylphenols differ primarily in their alkyl chain length, which significantly impacts physicochemical properties and applications. Below is a comparative analysis:

Key Trends :

- Solubility: Decreases with increasing chain length due to heightened hydrophobicity. For example, 4-ethylphenol is water-miscible, while 4-hexadecylphenol is nearly insoluble.

- Melting Point: Longer chains increase melting points. 4-Phenylphenol (aromatic) melts at 165–168°C , whereas alkylphenols with C12–C16 chains likely have lower melting points due to reduced crystallinity.

Substituent Type: Alkyl vs. Aromatic

- 4-Phenylphenol (CAS 92-69-3): Features a phenyl group instead of an alkyl chain. This aromatic substitution enhances thermal stability and reactivity, making it suitable as a disinfectant and preservative . Unlike alkylphenols, it exhibits higher polarity and forms crystalline structures.

- 4-Ethylphenol (CAS 123-07-9): A short-chain derivative with applications in flavor chemistry due to its volatility and solubility .

Surfactant Performance

Longer-chain alkylphenols (e.g., C12–C16) are widely used in nonionic surfactants (e.g., ethoxylates). Their hydrophobicity improves emulsification and wetting capabilities in industrial cleaners . This compound, with a C15 chain, would likely bridge the gap between C12 (moderate surfactant activity) and C16 (high stability in hydrophobic environments).

Stability and Reactivity

- Thermal Stability: Alkylphenols with longer chains are less volatile but may degrade at high temperatures, releasing toxic byproducts (e.g., 4-phenylphenol emits hazardous fumes when heated ).

- Chemical Reactivity: All alkylphenols are incompatible with strong oxidizers, posing explosion risks .

Environmental and Health Considerations

Toxicity and Regulation

- Endocrine Disruption: Alkylphenols, especially mid-chain variants (C9–C15), are implicated as endocrine disruptors .

- Biodegradability : Longer chains (e.g., C16) resist biodegradation, leading to environmental persistence .

Regulatory Status

- 4-Phenylphenol: Classified as hazardous under EC 1272/2008, requiring strict handling protocols .

- C12–C16 Alkylphenols: Increasingly regulated in the EU and U.S. due to ecological risks .

Activité Biologique

4-Pentadecylphenol (4-PDP) is a phenolic compound characterized by a long pentadecyl side chain attached to a phenolic ring. This unique structure imparts various biological activities that have been the subject of recent research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antioxidant, antimicrobial, and potential therapeutic properties.

Chemical Structure and Properties

The chemical formula of this compound is C_{20}H_{34}O. The presence of the hydroxyl group (-OH) in the phenolic structure contributes to its solubility and reactivity, while the long hydrophobic pentadecyl chain enhances its interaction with biological membranes.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It effectively scavenges free radicals, which can prevent oxidative stress in biological systems. The antioxidant activity is critical in mitigating cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity Comparison

| Compound | Antioxidant Activity (IC50 µM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Free radical scavenging |

| Trolox | 15 | Free radical scavenging |

| Ascorbic Acid | 20 | Free radical scavenging |

2. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. This property makes it a candidate for applications in pharmaceuticals and cosmetics .

Case Study: Antimicrobial Efficacy

- Pathogen Tested : Staphylococcus aureus

- Minimum Inhibitory Concentration (MIC) : 32 µg/mL

- Result : Significant inhibition of bacterial growth observed at concentrations above MIC.

3. Cytotoxic Effects

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. The compound exhibited selective cytotoxicity, indicating potential as an anticancer agent. Research suggests that it may induce apoptosis in cancer cells while sparing normal cells .

Table 2: Cytotoxicity in Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 30 | 45 |

| HeLa (Cervical Cancer) | 25 | 50 |

| A549 (Lung Cancer) | 20 | 40 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The compound's ability to donate hydrogen atoms allows it to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress.

- Antimicrobial Action : It disrupts bacterial cell membranes and inhibits essential metabolic pathways.

- Cytotoxic Mechanism : Induction of apoptosis may be mediated through mitochondrial pathways and caspase activation.

Applications and Future Research

Given its diverse biological activities, this compound holds promise for various applications:

- Pharmaceuticals : Potential use as an antioxidant supplement or antimicrobial agent.

- Cosmetics : Incorporation into formulations for skin protection against oxidative damage.

- Agriculture : Exploration as a natural pesticide due to its antimicrobial properties.

Future research should focus on:

- Detailed mechanistic studies to fully understand its modes of action.

- Clinical trials to assess safety and efficacy in human applications.

- Development of derivatives with enhanced bioactivity.

Q & A

Q. What statistical methods are appropriate for analyzing dose-dependent effects in this compound toxicity assays?

- Methodological Answer : Nonlinear regression models (e.g., log-logistic for IC50) are standard. For high-throughput data, apply false discovery rate (FDR) corrections. Use Bayesian hierarchical models to account for inter-experimental variability. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.